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molecular formula C8H13NOS B1645784 (2-Isopropyl-4-methyl-1,3-thiazol-5-yl)methanol

(2-Isopropyl-4-methyl-1,3-thiazol-5-yl)methanol

Cat. No. B1645784
M. Wt: 171.26 g/mol
InChI Key: RNVABPBNHNPLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238639B2

Procedure details

To a solution of ethyl 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylate (2.42 g) in THF (50 mL) was added lithium aluminum hydride (0.431 g) at 0° C. The mixture was stirred at 0° C. under argon atmosphere for 1 h. To the mixture was added sodium sulfate decahydrate and the mixture was stirred for 10 min. The precipitate was filtered off through celite and the filtrate was concentrated in vacuo to give the title compound (1.9 g).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
0.431 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[S:5][C:6]([C:10](OCC)=[O:11])=[C:7]([CH3:9])[N:8]=1)([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH:1]([C:4]1[S:5][C:6]([CH2:10][OH:11])=[C:7]([CH3:9])[N:8]=1)([CH3:3])[CH3:2] |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
C(C)(C)C=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
0.431 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. under argon atmosphere for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C=1SC(=C(N1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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